1-(2-Amino-5-methyl-1,3-benzoxazol-7-YL)ethanone
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Overview
Description
1-(2-Amino-5-methyl-1,3-benzoxazol-7-YL)ethanone is a benzoxazole derivative known for its diverse applications in medicinal chemistry and material science. Benzoxazole compounds are recognized for their broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-methyl-1,3-benzoxazol-7-YL)ethanone typically involves the condensation of 2-aminophenol with aldehydes or ketones. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions at room temperature . This method is efficient and environmentally friendly, offering good yields of the desired product.
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-methyl-1,3-benzoxazol-7-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted benzoxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
1-(2-Amino-5-methyl-1,3-benzoxazol-7-YL)ethanone has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methyl-1,3-benzoxazol-7-YL)ethanone involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells . The compound’s ability to interact with specific enzymes and receptors underlies its diverse biological activities.
Comparison with Similar Compounds
- 2-Methyl-1,3-benzoxazol-5-amine
- 1-(2-Amino-5-methyl-1,3-benzoxazol-7-yl)ethanone hydrochloride
Comparison: this compound stands out due to its unique substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives. For example, the presence of the ethanone group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-(2-amino-5-methyl-1,3-benzoxazol-7-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-7(6(2)13)9-8(4-5)12-10(11)14-9/h3-4H,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIODBSZDBCHHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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